molecular formula C11H10N2O B071221 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde CAS No. 179056-79-2

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Cat. No. B071221
M. Wt: 186.21 g/mol
InChI Key: SSAPUQDWKCUIAR-UHFFFAOYSA-N
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Description

“3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde” is a chemical compound with the molecular weight of 186.21 . It is used in laboratory chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N2O/c1-13-7-11(6-12-13)10-4-2-3-9(5-10)8-14/h2-8H,1H3 . This suggests that the compound has a pyrazole ring bound to a phenyl group.

Scientific Research Applications

Synthesis of Heterocyclic Chalcones

Specific Scientific Field

Organic Chemistry

Summary of the Application

This compound is used in the synthesis of diverse pyrazole-based chalcones .

Methods of Application or Experimental Procedures

An efficient synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction, is described .

Results or Outcomes

The novel pyrazole-chalcones were characterized by an in-depth analysis of NMR spectral data, which were obtained through a combination of standard and advanced NMR spectroscopy techniques .

Synthesis of Imidazole Containing Compounds

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Methods of Application or Experimental Procedures

Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed .

properties

IUPAC Name

3-(1-methylpyrazol-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-6-5-11(12-13)10-4-2-3-9(7-10)8-14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAPUQDWKCUIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441015
Record name 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

CAS RN

179056-79-2
Record name 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Tanaka, T Terasawa, H Hagihara… - Journal of medicinal …, 1998 - ACS Publications
A series of N-alkyl-N-(heteroaryl-substituted benzyl)-N‘-arylurea and related derivatives represented by 2 and 3 have been prepared and evaluated for their ability to inhibit acyl-CoA:…
Number of citations: 118 pubs.acs.org

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